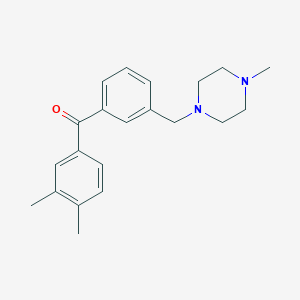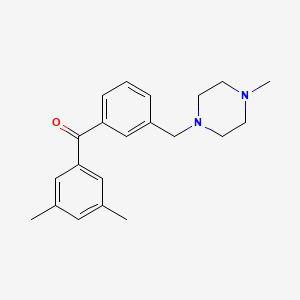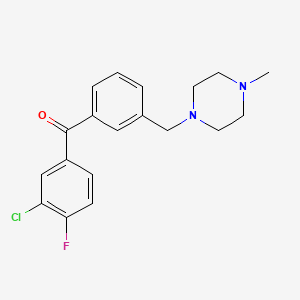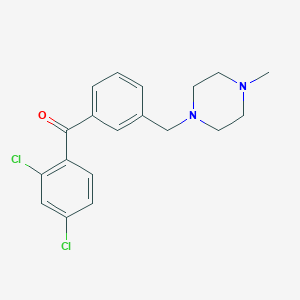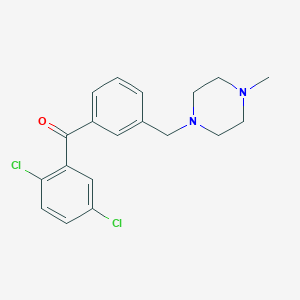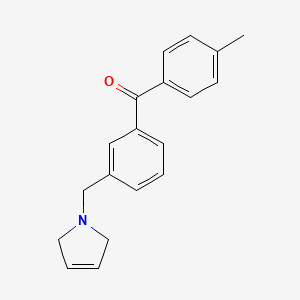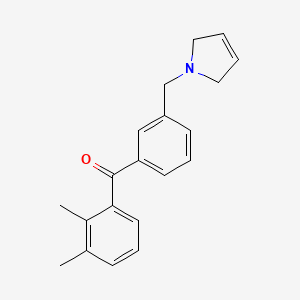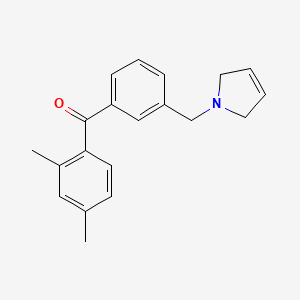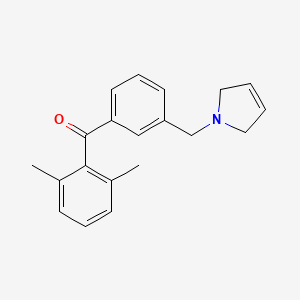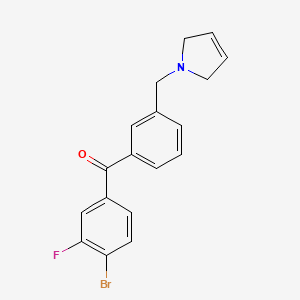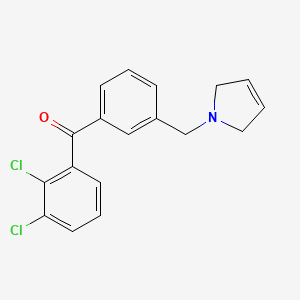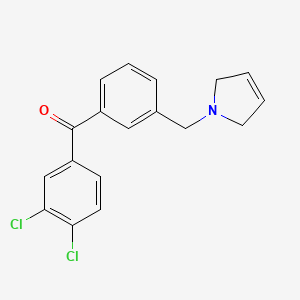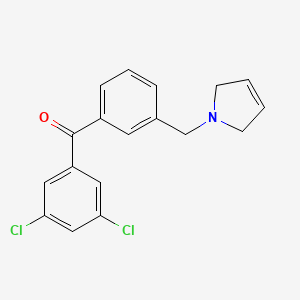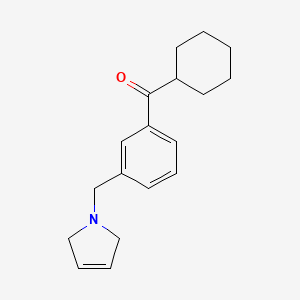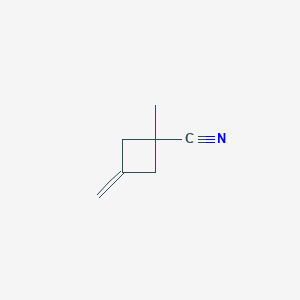
1-Methyl-3-methylenecyclobutanecarbonitrile
Vue d'ensemble
Description
1-Methyl-3-methylenecyclobutanecarbonitrile is a chemical compound with the molecular formula C7H9N12. It has a molecular weight of 107.15 g/mol1. This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of 1-Methyl-3-methylenecyclobutanecarbonitrile. However, it’s important to note that the synthesis of similar compounds often involves complex chemical reactions3.Molecular Structure Analysis
The InChI representation of 1-Methyl-3-methylenecyclobutanecarbonitrile is InChI=1S/C7H9N/c1-6-3-7(2,4-6)5-8/h1,3-4H2,2H31. The compound has a complexity of 162 and a topological polar surface area of 23.8 Ų1.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information about the chemical reactions involving 1-Methyl-3-methylenecyclobutanecarbonitrile.Physical And Chemical Properties Analysis
1-Methyl-3-methylenecyclobutanecarbonitrile has a molecular weight of 107.15 g/mol and a molecular formula of C7H9N1. It has a computed XLogP3-AA value of 1.1, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity1. It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 11.Applications De Recherche Scientifique
Isomerization and Cycloaddition Reactions
- Isomerization into Carboxylic Acid Derivatives : Epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile undergo isomerization into corresponding 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives using lithium diisopropylamide (Razin & Ulin, 2003).
- Photocycloaddition with Acetylacetone : Methyl naphthoates undergo [2 + 2] photocycloaddition with acetylacetone, forming cyclobutane derivatives (Chow & Liu, 1991).
Catalytic and Polymerization Processes
- Palladium-Catalyzed Ring Expansion : 1-Alkynylcyclobutanols with aryl iodides, in presence of Pd(OAc)2, produce 2-disubstituted methylenecyclopentan-1-ones (Wei et al., 2003).
- Copolymers of 1-Bicyclobutanecarbonitrile : 1:1 alternating copolymers of 1-bicyclobutanecarbonitrile with styrene are synthesized, demonstrating potential in creating new copolymer materials (Hall & Rhoades, 1972).
Chemical Synthesis and Reactions
- Synthesis of Spiro Heterocyclic Compounds : 1-Anilinocycloalkanecarbonitriles react with various reagents, yielding spiro heterocycles compounds, showcasing its versatility in chemical synthesis (Soliman et al., 2010).
- Biobased Succinonitrile Synthesis : Demonstrates a route for producing biobased 1,4-diaminobutane from glutamic acid and glutamine, emphasizing the potential of using 1-methyl-3-methylenecyclobutanecarbonitrile in sustainable chemistry (Lammens et al., 2011).
Safety And Hazards
As of now, there is no specific safety and hazard information available for 1-Methyl-3-methylenecyclobutanecarbonitrile. However, it’s important to handle all chemicals with appropriate safety measures.
Orientations Futures
Given the unique nature of this compound, it could be of interest in various research fields. However, more studies are needed to explore its properties and potential applications.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and experimentation would be necessary.
Propriétés
IUPAC Name |
1-methyl-3-methylidenecyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-3-7(2,4-6)5-8/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFQEOQVRYWZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C)C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634233 | |
| Record name | 1-Methyl-3-methylidenecyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-methylenecyclobutanecarbonitrile | |
CAS RN |
32082-16-9 | |
| Record name | 1-Methyl-3-methylidenecyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



